2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione
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Overview
Description
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione is a bicyclic compound containing a sulfur atom bridge. It is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione typically involves the oxidation of 2-thiabicyclo[2.2.1]heptane. One common method is treating 2-thiabicyclo[2.2.1]heptane with hydrogen peroxide, which results in the formation of diastereomeric sulfoxides. These sulfoxides can then be further oxidized using peracetic acid to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents for this compound.
Substitution: Halogenation reactions could be performed using reagents like bromine or chlorine.
Major Products Formed
Oxidation: The major product formed from the oxidation of 2-thiabicyclo[2.2.1]heptane is this compound.
Reduction and Substitution: Specific products from reduction and substitution reactions would depend on the reagents and conditions used.
Scientific Research Applications
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It could be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione involves its reactivity with oxidizing agents. The sulfur atom in the bicyclic structure is particularly reactive, allowing for the formation of sulfoxides and sulfones through oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]heptane: The precursor to 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms in the bridge, used in different chemical reactions.
Uniqueness
2lambda6-Thiabicyclo[22
Properties
Molecular Formula |
C6H8O3S |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-one |
InChI |
InChI=1S/C6H8O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4,6H,1-3H2 |
InChI Key |
ITNLPICSBLJTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1S(=O)(=O)C2 |
Origin of Product |
United States |
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